molecular formula C14H20BrN3O4 B1280695 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine CAS No. 209959-33-1

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine

Cat. No. B1280695
M. Wt: 374.23 g/mol
InChI Key: GDKYABNFMXOTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895729B2

Procedure details

To a solution of 2-[bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine 10 (216 kg crude, 460 mol, assuming quantitative yield in previous step) in anhydrous ethanol (1692 L) was slowly added a solution of sodium hydroxide (55.2 kg, 1380 mol) in water (344 L) while maintaining the temperature at 0-20° C. The mixture was stirred at that temperature until the content of 2-[bis(tert-butoxycarbonyl)-amino]-5-bromopyrimidine (10) was ≦0.5% by HPLC. The reaction mixture was cooled to 0-5° C. and the pH was adjusted to 7 by addition of oxalic acid (86.0 kg, 955 mol) while maintaining the temperature below 5° C. The mixture was then distilled under vacuum to a volume of 500-600 L while controlling the temperature below 50° C. Water (800 kg) was added and the mixture was stirred for 1 h. The solid was collected by filtration and stirred with water (2×500 L). The resulting solid was collected by filtration and dried under reduced pressure at 50° C. to afford tert-butyl 5-bromopyrimidin-2-ylcarbamate 11 (107 kg, 85% yield over two steps). 1H NMR (500 MHz, CDCl3) δ 8.63 (s, 2H), 8.12 (s, 1H), 1.55 (s, 9H). LCMS (ESI) m/z [M+H-Boc] 176
Quantity
216 kg
Type
reactant
Reaction Step One
Quantity
55.2 kg
Type
reactant
Reaction Step One
Quantity
1692 L
Type
solvent
Reaction Step One
Name
Quantity
344 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(O)(=O)C(O)=O>C(O)C.O>[Br:15][C:12]1[CH:13]=[N:14][C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[N:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
216 kg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
Name
Quantity
55.2 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1692 L
Type
solvent
Smiles
C(C)O
Name
Quantity
344 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
Step Three
Name
Quantity
86 kg
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 10) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled under vacuum to a volume of 500-600 L
CUSTOM
Type
CUSTOM
Details
the temperature below 50° C
ADDITION
Type
ADDITION
Details
Water (800 kg) was added
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
STIRRING
Type
STIRRING
Details
stirred with water (2×500 L)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107 kg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.